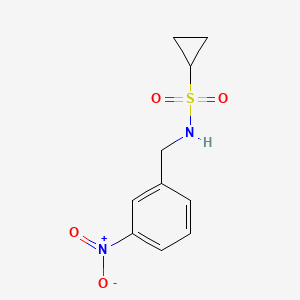

N-(3-Nitrobenzyl)cyclopropanesulfonamide

Description

Significance of Cyclopropanesulfonamide (B116046) Scaffolds in Modern Organic Chemistry

The cyclopropane (B1198618) ring, a three-membered carbocycle, is a recurring motif in a multitude of natural products and synthetic molecules with significant biological activity. nih.govresearchgate.net Its unique geometric and electronic properties, stemming from its inherent ring strain, impart conformational rigidity and a distinct three-dimensional character to molecules. nih.gov When incorporated into larger structures, the cyclopropyl (B3062369) group can influence molecular shape, metabolic stability, and binding affinity to biological targets. bohrium.com

The sulfonamide functional group (–SO₂NH–) is a well-established pharmacophore, present in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs. nih.gov The combination of a cyclopropane ring with a sulfonamide moiety gives rise to the cyclopropanesulfonamide scaffold. This scaffold has garnered attention in medicinal chemistry for its potential to create novel drug candidates with improved physicochemical and pharmacological properties. The rigid cyclopropyl unit can orient the sulfonamide group in a specific manner, facilitating targeted interactions with enzymes and receptors.

Role of Nitrobenzyl Moieties in Chemical Synthesis and Design

Nitrobenzyl groups, particularly the ortho- and para-isomers, play a crucial role in modern organic synthesis, most notably as photolabile protecting groups. psu.eduwikipedia.org These groups can be attached to various functional groups, such as alcohols, amines, and carboxylic acids, to temporarily block their reactivity during a multi-step synthesis. acs.org The nitrobenzyl group is stable under a range of chemical conditions but can be selectively removed by irradiation with light, often in the near-UV region. wikipedia.orgacs.org This "photocaging" technique allows for the precise spatial and temporal control of the release of a protected molecule, a feature that is highly valuable in the synthesis of complex biomolecules and in the study of biological processes. psu.eduacs.org

The electronic properties of the nitro group also influence the reactivity of the benzyl (B1604629) ring, making it a useful component in the design of molecules for various chemical applications. scilit.com

Overview of N-(3-Nitrobenzyl)cyclopropanesulfonamide in Academic Research Context

Direct academic research focusing specifically on this compound is limited in the current body of scientific literature. However, the compound's structure, which combines the advantageous features of both the cyclopropanesulfonamide scaffold and the nitrobenzyl moiety, suggests its potential as a valuable research tool and a building block in medicinal chemistry.

The presence of the 3-nitrobenzyl group suggests potential applications in photolabile chemistry. While the 2-nitrobenzyl group is more commonly employed for photocaging applications, other isomers can also exhibit photosensitivity. Further research would be needed to fully characterize the photochemical properties of the 3-nitro isomer in this context.

From a medicinal chemistry perspective, this compound could serve as a precursor for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized to create a library of derivatives for biological screening. The cyclopropanesulfonamide portion provides a rigid and metabolically stable core, which is a desirable feature in drug design.

Given the established importance of its constituent parts, this compound represents a compound with significant potential for future exploration in both synthetic methodology and drug discovery.

Physicochemical Properties

| Property | Value (Estimated/Calculated) |

| Molecular Formula | C₁₀H₁₂N₂O₄S |

| Molecular Weight | 256.28 g/mol |

| Topological Polar Surface Area (TPSA) | 89.31 Ų |

| LogP | 1.1766 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 5 |

Data for TPSA, LogP, Hydrogen Bond Acceptors, Hydrogen Bond Donors, and Rotatable Bonds are based on the para-isomer, N-(4-Nitrobenzyl)cyclopropanesulfonamide. chemscene.com

Properties

Molecular Formula |

C10H12N2O4S |

|---|---|

Molecular Weight |

256.28 g/mol |

IUPAC Name |

N-[(3-nitrophenyl)methyl]cyclopropanesulfonamide |

InChI |

InChI=1S/C10H12N2O4S/c13-12(14)9-3-1-2-8(6-9)7-11-17(15,16)10-4-5-10/h1-3,6,10-11H,4-5,7H2 |

InChI Key |

KEFZIYBDEICPRX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Nitrobenzyl Cyclopropanesulfonamide

Strategies for Constructing the Cyclopropanesulfonamide (B116046) Moiety

Cyclopropanation Reactions

While direct cyclopropanation of a suitable precursor to form a cyclopropanesulfonamide is a plausible strategy, a more commonly documented approach involves the intramolecular cyclization of a linear precursor. A well-established method for the synthesis of the parent cyclopropanesulfonamide begins with 3-chloropropanesulfonyl chloride. google.comgoogle.com This three-step process is outlined below:

Formation of N-tert-butyl-3-chloropropanesulfonamide: 3-chloropropanesulfonyl chloride is reacted with tert-butylamine (B42293). The tert-butyl group serves as a protecting group for the sulfonamide nitrogen. This reaction is typically carried out in a non-polar organic solvent like toluene (B28343). To neutralize the HCl generated during the reaction, an excess of tert-butylamine or an additional base such as triethylamine (B128534) can be used. google.comgoogle.com

Intramolecular Cyclization: The resulting N-tert-butyl-3-chloropropanesulfonamide undergoes a ring-closing reaction to form N-tert-butylcyclopropanesulfonamide. This is achieved by treatment with a strong base, such as n-butyllithium (n-BuLi), in a suitable solvent system like a mixture of toluene and tetrahydrofuran (B95107) (THF) at low temperatures. google.comgoogle.com

Deprotection: The final step in forming the cyclopropanesulfonamide core is the removal of the tert-butyl protecting group. This is typically accomplished by treating N-tert-butylcyclopropanesulfonamide with a strong acid, such as formic acid or trifluoroacetic acid. google.com

This three-step synthesis provides the free cyclopropanesulfonamide, which can then be subjected to N-alkylation to introduce the 3-nitrobenzyl group.

Introduction of Cyclopropyl-moiety-containing Building Blocks (e.g., cyclopropanesulfonamide derivatives)

An alternative to constructing the cyclopropane (B1198618) ring during the synthesis is to start with a pre-formed cyclopropyl-containing building block. The most direct approach in this category is the use of cyclopropanesulfonamide itself, synthesized as described in the previous section. google.com Once obtained, cyclopropanesulfonamide can be directly reacted with a suitable 3-nitrobenzyl precursor to form the target molecule.

Another potential building block is cyclopropanesulfonyl chloride. This reagent could, in principle, be reacted with 3-nitrobenzylamine to directly form N-(3-Nitrobenzyl)cyclopropanesulfonamide.

Approaches for Introducing the 3-Nitrobenzyl Group

With the cyclopropanesulfonamide core in hand, the next critical step is the introduction of the 3-nitrobenzyl group onto the sulfonamide nitrogen.

N-Alkylation of Sulfonamides with 3-Nitrobenzyl Precursors

The N-alkylation of sulfonamides is a common and versatile method for forming N-substituted sulfonamides. researchgate.net This typically involves the reaction of the sulfonamide with an alkylating agent in the presence of a base. For the synthesis of this compound, this would involve the reaction of cyclopropanesulfonamide with a 3-nitrobenzyl halide (e.g., 3-nitrobenzyl bromide or chloride).

The general reaction conditions for N-alkylation of sulfonamides often require a suitable base to deprotonate the sulfonamide nitrogen, making it more nucleophilic. Common bases used for this purpose include potassium carbonate, sodium hydride, and organic bases like triethylamine. The choice of solvent depends on the specific reactants and base used, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common.

Recent advancements in catalysis have provided more efficient and environmentally benign methods for the N-alkylation of sulfonamides using alcohols as alkylating agents via a "borrowing hydrogen" mechanism. researchgate.netacs.orgionike.com These reactions are often catalyzed by transition metals such as manganese or iron. acs.orgionike.com In this context, this compound could potentially be synthesized by the reaction of cyclopropanesulfonamide with 3-nitrobenzyl alcohol in the presence of a suitable catalyst.

Coupling Reactions Involving Nitrobenzyl Halides or Alcohols

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-N bonds. While more commonly applied for the N-arylation of sulfonamides, analogous methodologies for N-alkylation exist. organic-chemistry.org These methods could potentially be adapted for the synthesis of this compound.

For instance, a palladium-catalyzed coupling reaction between cyclopropanesulfonamide and 3-nitrobenzyl bromide could be a viable route. Such reactions often require a phosphine (B1218219) ligand to facilitate the catalytic cycle.

As mentioned previously, the use of 3-nitrobenzyl alcohol as the alkylating agent in a catalytic borrowing hydrogen reaction is an attractive and greener alternative to the use of nitrobenzyl halides. acs.orgionike.com These reactions typically proceed with high atom economy, producing water as the only byproduct.

| Reaction Type | Precursors | Reagents/Catalysts | Key Features |

| N-Alkylation | Cyclopropanesulfonamide, 3-Nitrobenzyl halide | Base (e.g., K2CO3, NaH) | Established method, may require harsh conditions. |

| Catalytic N-Alkylation | Cyclopropanesulfonamide, 3-Nitrobenzyl alcohol | Mn or Fe catalyst | "Borrowing Hydrogen" mechanism, greener alternative. acs.orgionike.com |

| Cross-Coupling | Cyclopropanesulfonamide, 3-Nitrobenzyl halide | Pd catalyst, ligand | Potential for mild reaction conditions. |

Multi-component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. researchgate.netrsc.orgacs.org While a specific MCR for the direct synthesis of this compound has not been explicitly reported, the development of MCRs for the synthesis of N-sulfonylamidines and other sulfonamide derivatives suggests the potential for such a strategy. researchgate.netresearchgate.net

For instance, a hypothetical MCR could involve a cyclopropyl-containing component, a 3-nitrobenzyl source, and a sulfonylating agent. The development of such a reaction would represent a significant advancement in the synthesis of this and related compounds, offering a more convergent and efficient route compared to traditional multi-step syntheses.

Catalytic Methods in Synthesis

Catalytic approaches have become indispensable in the synthesis of sulfonamides, providing access to a wide array of derivatives with high yields and selectivity. These methods often involve the formation of the crucial sulfur-nitrogen bond through cross-coupling reactions.

Transition metals, particularly palladium and copper, are widely employed to catalyze the formation of N-aryl and N-alkyl sulfonamides. These reactions typically involve the coupling of a sulfonyl-containing precursor with an amine. While direct manganese-catalyzed C-N bond formation for sulfonamides is less common, manganese can be used in related transformations.

Palladium-Catalysis:

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of sulfonamides. organic-chemistry.orgnih.govnih.gov These methods often utilize aryl halides or triflates as coupling partners for primary sulfonamides or their synthetic equivalents. A notable approach involves the palladium-catalyzed coupling of primary sulfonamides with aryl nonaflates, which are readily prepared from phenols. organic-chemistry.org This methodology is tolerant of a variety of functional groups, including the nitro group present in the target molecule. organic-chemistry.org

Another innovative one-pot synthesis of sulfonamides utilizes a palladium-catalyzed sulfination of aryl iodides with a sulfur dioxide surrogate, followed by reaction with an amine. organic-chemistry.orgox.ac.uk This process avoids the need for pre-formed and often unstable sulfonyl chlorides. nih.gov While this method is primarily for aryl sulfonamides, the principles of palladium-catalyzed S-N bond formation are relevant.

| Catalyst/Ligand | Reactants | Base | Solvent | Yield (%) | Reference |

| Pd₂(dba)₃ / t-BuXPhos | Aryl Nonaflate, Primary Sulfonamide | K₃PO₄ | tert-Amyl alcohol | High | organic-chemistry.org |

| Pd(OAc)₂ / Xantphos | Aryl Iodide, DABSO, Amine | DBU | Isopropanol/Water | High | organic-chemistry.org |

| Pd(OAc)₂ / BrettPhos | Aryl Halide, N-Sulfinyl-O-(tert-butyl)hydroxylamine | Cs₂CO₃ | 1,4-Dioxane | Good | acs.org |

This table presents representative examples of palladium-catalyzed sulfonamide synthesis. The specific substrates and conditions would need to be optimized for the synthesis of this compound.

Copper-Catalysis:

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a classic and continually evolving method for the synthesis of N-aryl sulfonamides. nih.govnie.edu.sgresearchgate.net Modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions and with a broader substrate scope. These reactions typically involve the coupling of an aryl halide with a sulfonamide in the presence of a copper catalyst and a suitable ligand. nih.govresearchgate.net Ligand-free copper-catalyzed systems have also been developed, offering a simpler reaction setup. nie.edu.sg These methods are generally tolerant of various functional groups, making them potentially applicable to the synthesis of the target molecule. nih.gov

| Catalyst | Ligand | Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cu₂O | Oxalamide | Aryl Bromide, Sulfonamide | K₂CO₃ | DMF | 100 | High | nih.gov |

| CuI | Amino Acid | Aryl Iodide, Sulfonamide | K₂CO₃ | DMSO | 110 | Good | tandfonline.com |

| Cu₂O | None | Aryl Halide, Sulfonamide | Cs₂CO₃ | DMF | High | High | nie.edu.sg |

This table showcases examples of copper-catalyzed N-arylation of sulfonamides. The specific conditions would require adaptation for the synthesis of this compound.

Manganese-Catalysis:

While palladium and copper catalysis directly focus on the formation of the S-N bond through cross-coupling, manganese catalysis is more prominently featured in the N-alkylation of pre-formed sulfonamides using alcohols via a "borrowing hydrogen" methodology. organic-chemistry.orgacs.org In this approach, a manganese catalyst temporarily oxidizes an alcohol to an aldehyde, which then undergoes condensation with the sulfonamide to form an N-sulfonylimine. Subsequent reduction of the imine by the manganese hydride species regenerates the catalyst and yields the N-alkylated sulfonamide. organic-chemistry.org This method could be envisioned as a potential route to this compound by reacting cyclopropanesulfonamide with 3-nitrobenzyl alcohol. Another approach involves the use of manganese dioxide as a catalyst for the N-alkylation of sulfonamides with alcohols under solvent-free conditions. organic-chemistry.org

| Catalyst | Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Mn(I) PNP pincer complex | Sulfonamide, Benzyl (B1604629) Alcohol | K₂CO₃ | Xylenes | 150 | Excellent | organic-chemistry.org |

| MnO₂ | Sulfonamide, Benzyl Alcohol | None | Solvent-free | Varies | High | organic-chemistry.org |

This table illustrates the application of manganese catalysis in the N-alkylation of sulfonamides, a potential pathway to the target compound.

Lewis acids can be employed to catalyze the N-acylation of sulfonamides, which is a related transformation. researchgate.net While not a direct method for forming the primary sulfonamide bond from an amine and a sulfonyl derivative, it is relevant in the broader context of sulfonamide chemistry. For instance, Lewis acids such as zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), and scandium triflate (Sc(OTf)₃) have been shown to efficiently catalyze the reaction of sulfonamides with carboxylic acid anhydrides to furnish N-acylated products. researchgate.net

More directly applicable to the synthesis of sulfonamides, calcium triflimide [Ca(NTf₂)₂] has been identified as a Lewis acid catalyst that activates sulfonyl fluorides towards nucleophilic attack by amines. organic-chemistry.org This method provides a route to sulfonamides under mild conditions and is tolerant of a wide range of functional groups. organic-chemistry.org The use of sulfonyl fluorides is advantageous as they are often more stable and easier to handle than the corresponding sulfonyl chlorides.

| Lewis Acid | Reactants | Base | Solvent | Yield (%) | Reference |

| ZnCl₂ | Sulfonamide, Acetic Anhydride (B1165640) | None | Solvent-free | Good | researchgate.net |

| Ca(NTf₂)₂ | Sulfonyl Fluoride, Amine | DABCO | Acetonitrile | Good | organic-chemistry.org |

This table provides examples of Lewis acid-catalyzed reactions relevant to sulfonamide synthesis.

Chemical Reactivity and Transformations of N 3 Nitrobenzyl Cyclopropanesulfonamide

Reactions Involving the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in N-(3-Nitrobenzyl)cyclopropanesulfonamide is acidic and can be deprotonated to form a nucleophilic anion. This anion can then participate in various reactions, most notably N-alkylation and N-acylation.

N-alkylation of sulfonamides is a common transformation that introduces an alkyl group onto the nitrogen atom. acs.org This reaction typically proceeds by first treating the sulfonamide with a base to generate the corresponding anion, which then acts as a nucleophile to attack an alkylating agent. A variety of bases and alkylating agents can be employed, leading to a wide range of N-alkylated products. For instance, the use of alcohols as alkylating agents in the presence of a manganese catalyst represents a modern and efficient method for this transformation. acs.org

Similarly, N-acylation involves the introduction of an acyl group to the sulfonamide nitrogen. This can be achieved by reacting the sulfonamide with an acylating agent such as an acyl chloride or an anhydride (B1165640) in the presence of a base. A notable method involves the use of N-acylbenzotriazoles, which are effective acylating agents for sulfonamides. researchgate.net This approach is advantageous as the corresponding acid chlorides may be difficult to prepare or handle. researchgate.net

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| N-Alkylation | 1. Base (e.g., NaH, K2CO3) 2. Alkylating Agent (e.g., Alkyl halide, Alcohol with catalyst) | N-Alkyl-N-(3-nitrobenzyl)cyclopropanesulfonamide |

| N-Acylation | 1. Base (e.g., NaH) 2. Acylating Agent (e.g., Acyl chloride, N-Acylbenzotriazole) | N-Acyl-N-(3-nitrobenzyl)cyclopropanesulfonamide |

Reactivity of the Nitro Group

The nitro group on the benzyl (B1604629) ring is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and the nitro group itself.

The nitro group is readily susceptible to reduction, which can yield a variety of products depending on the reducing agent and reaction conditions. wikipedia.orgnih.gov The complete reduction of the nitro group leads to the corresponding amine, a transformation that can be achieved using various reagents, including catalytic hydrogenation (e.g., with Pd/C), or metals in acidic media (e.g., Fe/HCl, SnCl2/HCl). wikipedia.orgreddit.com

Partial reduction can also be achieved, leading to intermediate oxidation states such as hydroxylamines or nitroso compounds. wikipedia.orgnih.gov For example, the use of zinc dust in the presence of ammonium (B1175870) chloride can selectively reduce nitroarenes to N-arylhydroxylamines. wikipedia.org The choice of reducing agent is crucial for controlling the outcome of the reaction.

| Product | Typical Reagents |

|---|---|

| Amine | H2, Pd/C; Fe/HCl; SnCl2/HCl |

| Hydroxylamine | Zn, NH4Cl |

| Azo compound | Metal hydrides (e.g., LiAlH4 - can be complex) |

The presence of the strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov In an SNAr reaction, a nucleophile attacks the aromatic ring, displacing a leaving group. wikipedia.org For this compound, if a suitable leaving group were present on the aromatic ring (typically at the ortho or para position to the nitro group), it could potentially be displaced by a nucleophile.

The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby facilitating the substitution. wikipedia.orgnih.gov While this compound itself does not possess a leaving group for a standard SNAr reaction, related structures with halogens on the ring would be expected to undergo such reactions. Another potential reaction is the Vicarious Nucleophilic Substitution (VNS), which allows for the formal substitution of a hydrogen atom on the nitro-activated ring. nih.govorganic-chemistry.org

Transformations of the Cyclopropyl (B3062369) Ring

The cyclopropyl group is a strained three-membered ring that can undergo ring-opening reactions under certain conditions.

The cyclopropane (B1198618) ring can be opened by various reagents and reaction conditions, often involving radical or ionic intermediates. For instance, reductions with dissolving metals, such as lithium in liquid ammonia, can lead to ring cleavage. The regioselectivity of the ring opening can be influenced by substituents on the ring.

In the context of donor-acceptor cyclopropanes, Lewis acids can catalyze ring-opening reactions, leading to 1,3-dipolar species that can participate in cycloaddition reactions. researchgate.net While the cyclopropanesulfonamide (B116046) moiety in this compound does not fit the classic donor-acceptor pattern, the strain of the ring still makes it susceptible to cleavage under harsh conditions, such as certain hydrogenolysis conditions that might also reduce the nitro group.

Cyclopropyl-Based Rearrangements3.4. Electrophilic and Nucleophilic Character of the Compound

Further investigation into the synthesis and subsequent reactivity studies of this compound by the scientific community is required before a thorough and accurate depiction of its chemical behavior can be compiled.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei.

A search of scientific literature and chemical databases did not yield specific ¹H NMR (Proton Nuclear Magnetic Resonance) spectral data for N-(3-Nitrobenzyl)cyclopropanesulfonamide. Therefore, a data table and detailed analysis of its proton chemical shifts and coupling constants cannot be provided at this time.

A search of scientific literature and chemical databases did not yield specific ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) spectral data for this compound. Consequently, a data table and a detailed analysis of its carbon chemical shifts are not available.

Information regarding the application of advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), for the structural elucidation of this compound is not available in the public domain. These techniques would be instrumental in confirming the connectivity of the atoms within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound could not be located in the searched scientific literature and databases. HRMS analysis would be essential for confirming the exact molecular formula of the compound by providing a highly accurate mass measurement.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like N-(3-Nitrobenzyl)cyclopropanesulfonamide. DFT methods provide a balance between accuracy and computational cost, making them suitable for studying the geometry, electronic structure, and reactivity of molecules.

For the analogous compound, 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, DFT calculations have been performed using the B3LYP functional with a 6-31G(d,p) basis set to elucidate its structural and electronic characteristics. nih.gov These calculations are instrumental in understanding the fundamental properties of the molecule at the quantum level.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. For the analog 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, DFT calculations predict a geometry that aligns well with experimental data obtained from single-crystal X-ray diffraction. nih.gov This good agreement between theoretical and experimental structures validates the computational model.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govmdpi.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.gov For 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, the calculated HOMO and LUMO energies reveal that charge transfer is a characteristic feature of the molecule. nih.gov

| Parameter | Value (for 4-methyl-N-(3-nitrophenyl)benzene sulfonamide) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Energy Gap (ΔE) | - |

Data for the analog compound, 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, is used to illustrate the concept. Specific values for this compound would require dedicated calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

In the case of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, the MEP map shows the most negative potential localized over the oxygen atoms of the nitro and sulfonamide groups, indicating these are the primary sites for electrophilic interactions. nih.gov Conversely, the hydrogen atoms of the amine group and the aromatic rings exhibit positive potential, making them likely sites for nucleophilic interactions. nih.gov A similar distribution of electrostatic potential would be expected for this compound due to the presence of the same key functional groups.

Conformational Analysis

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which possesses several rotatable bonds (e.g., C-N, S-N, C-S), multiple conformations are possible. Computational methods can be used to identify the most stable conformers by calculating their relative energies. Understanding the preferred conformation is crucial as it can influence the molecule's biological activity and physical properties.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach to elucidate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. For molecules containing nitro groups and sulfonamide linkages, computational studies can shed light on reactions such as nucleophilic aromatic substitution or cycloaddition reactions. mdpi.commdpi.com

For instance, DFT calculations can be employed to study the mechanism of [3+2] cycloaddition reactions involving nitro-substituted compounds, revealing whether the reaction proceeds through a concerted or stepwise mechanism and predicting the regioselectivity of the products. mdpi.com While specific reaction mechanisms for this compound have not been published, these computational techniques provide a framework for such investigations.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. Using methods like DFT, it is possible to calculate vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts.

For the analog, 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, the theoretically predicted vibrational frequencies and electronic absorption spectra show good agreement with the experimental data. nih.gov The theoretical UV-Vis spectrum, calculated using Time-Dependent DFT (TD-DFT), helps in assigning the electronic transitions observed experimentally. nih.gov These predictive capabilities are invaluable for the characterization of novel compounds.

| Spectroscopic Parameter | Typical Computational Method | Information Obtained |

|---|---|---|

| Vibrational Frequencies | DFT/B3LYP | Assignment of FT-IR and Raman bands |

| Electronic Transitions | TD-DFT | Prediction of UV-Vis absorption maxima |

| NMR Chemical Shifts | GIAO-DFT | Prediction of ¹H and ¹³C NMR spectra |

Despite a comprehensive search for the chemical compound “this compound,” no specific information was found regarding its applications in chemical synthesis, its role as a synthetic intermediate, its use as a scaffold for derivatization, or its involvement in the construction of complex molecular architectures.

The search yielded information on related but distinct compounds, such as cyclopropanesulfonamide (B116046) and other cyclic sulfonamide derivatives, which have shown relevance in medicinal chemistry. For instance, cyclopropane (B1198618) motifs are recognized as significant design elements in drug discovery due to their unique structural and electronic properties. Similarly, sulfonamides are a well-established class of compounds with a broad range of biological activities and are frequently used as building blocks in the synthesis of complex molecules.

However, the specific compound of interest, this compound, is not documented in the available scientific literature based on the performed searches. Consequently, the requested article, with its detailed outline focusing solely on this compound, cannot be generated with the required scientific accuracy and adherence to the provided instructions. There is no data available to populate the requested sections and subsections concerning its synthetic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing N-(3-Nitrobenzyl)cyclopropanesulfonamide with high purity and yield?

- Methodological Answer : The synthesis typically involves cyclopropane ring formation via alkylative closure using n-BuLi in THF, followed by nitrobenzyl group introduction. Key steps include:

-

Step 1 : Reacting tert-butyl sulfonamides with n-BuLi to form cyclopropane intermediates .

-

Step 2 : Deprotection of tert-butyl groups using CF3CO2H to yield cyclopropanesulfonamide.

-

Step 3 : Coupling with 3-nitrobenzyl halides under Pd catalysis.

-

Critical Parameters : Use anhydrous solvents (e.g., THF), inert atmosphere, and controlled temperatures (0–25°C) to minimize side reactions. LC-MS and <sup>1</sup>H NMR are essential for purity validation .

Q. How can spectroscopic techniques (NMR, LC-MS) resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- <sup>1</sup>H NMR : Cyclopropane protons appear as a multiplet at δ 0.8–1.2 ppm. The nitrobenzyl aromatic protons show splitting patterns (e.g., doublets at δ 7.5–8.5 ppm) .

- LC-MS : Monitor [M+H]<sup>+</sup> peaks for molecular ion validation. For example, a derivative with m/z = 542.8 corresponds to C30H32N5O3S .

- Contradiction Resolution : If cyclopropane proton signals overlap with impurities, use <sup>13</sup>C NMR to confirm sp<sup>3</sup> carbons (δ 10–15 ppm) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) predict the electronic effects of the nitro group on cyclopropane ring stability in this compound?

- Methodological Answer :

- DFT Setup : Use B3LYP/6-31G(d) to model the molecule. The nitro group’s electron-withdrawing nature increases ring strain energy by 3–5 kcal/mol compared to non-substituted analogs .

- Key Metrics : Analyze HOMO-LUMO gaps to assess reactivity. For example, a narrowed gap (ΔE = 4.2 eV) suggests enhanced electrophilicity at the sulfonamide sulfur .

- Validation : Compare computed IR spectra (e.g., S=O stretching at 1150 cm<sup>−1</sup>) with experimental data to confirm accuracy .

Q. How do structural modifications (e.g., substituent position on the benzyl group) influence the biological activity of this compound analogs?

- Methodological Answer :

-

SAR Study Design : Synthesize analogs with substituents at para (e.g., -CF3) or meta (e.g., -OCH3) positions. Test enzyme inhibition (e.g., IC50 against kinase targets).

-

Data Interpretation :

-

Meta-Nitro : Enhances binding to hydrophobic pockets (ΔG = −9.2 kcal/mol via docking).

-

Para-Fluoro : Reduces metabolic stability by 30% due to increased polarity .

Substituent Position IC50 (nM) Binding ΔG (kcal/mol) -NO2 meta 12 ± 2 −9.2 -CF3 para 45 ± 5 −7.8 -OCH3 meta 220 ± 20 −5.3

Q. How can researchers address contradictions in reported solubility data for this compound across different solvent systems?

- Methodological Answer :

- Experimental Replication : Test solubility in DMSO, THF, and acetonitrile at 25°C. Use UV-Vis spectroscopy (λmax = 280 nm) for quantification.

- Contradiction Analysis : Discrepancies often arise from crystallinity differences. Recrystallize the compound from EtOAc/hexane (1:3) to ensure consistent polymorph formation .

- Computational Aid : Apply Hansen solubility parameters (δD = 18.1, δP = 10.3) to predict optimal solvents .

Data-Driven Research Tools

Q. What kinetic models best describe the degradation pathways of this compound under acidic conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.